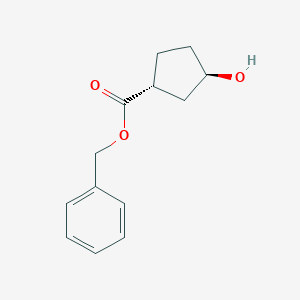

trans-Benzyl 3-hydroxycyclopentanecarboxylate

Description

Properties

IUPAC Name |

benzyl (1R,3R)-3-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12-7-6-11(8-12)13(15)16-9-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUCOWDKAANTQZ-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride Reduction

In a representative procedure, benzyl 3-oxocyclopentanecarboxylate (17.9 g, 88 mmol) is dissolved in methanol (150 mL) and cooled to 0°C. NaBH₄ (3.32 g, 88 mmol) is added portionwise, followed by gradual warming to room temperature. After 1 hour, the reaction is quenched with ice, extracted with ethyl acetate, and purified via silica gel chromatography. This yields a mixture of cis and trans diastereomers, with the trans isomer isolated in 47% yield (4 g) after chiral separation using supercritical fluid chromatography (SFC).

Key Data:

Esterification of 3-Hydroxycyclopentanecarboxylic Acid

Direct esterification of 3-hydroxycyclopentanecarboxylic acid with benzyl alcohol provides an alternative route. Acid- or base-catalyzed conditions are effective for this step.

Acid-Catalyzed Fischer Esterification

A mixture of 3-hydroxycyclopentanecarboxylic acid (10 g, 87.6 mmol), benzyl alcohol (9.1 mL, 87.6 mmol), and p-toluenesulfonic acid (0.4 g) in toluene (100 mL) is heated under Dean-Stark conditions for 3 hours. The reaction is concentrated and purified via silica chromatography (ethyl acetate/hexane gradient), yielding the benzyl ester in 89% yield.

Base-Mediated Esterification

Cesium carbonate (Cs₂CO₃) facilitates esterification under mild conditions. 3-Hydroxycyclopentanecarboxylic acid (1.0 g, 10.0 mmol) is combined with Cs₂CO₃ (1.66 g, 5.1 mmol) in anhydrous ethanol (25 mL) and stirred for 4 hours. Benzyl bromide (1.2 mL, 10.0 mmol) is added, and the mixture is stirred for 12 hours. Purification by silica chromatography affords the product in 84% yield.

Comparative Data:

| Method | Catalyst | Solvent | Time (h) | Yield |

|---|---|---|---|---|

| Fischer Esterification | p-TsOH | Toluene | 3 | 89% |

| Base-Mediated | Cs₂CO₃ | Ethanol | 12 | 84% |

Enantioselective Synthesis and Chiral Resolution

Achieving the trans configuration requires enantioselective techniques or post-synthesis resolution.

Chiral Stationary Phase Chromatography

The cis/trans diastereomer mixture from NaBH₄ reduction is resolved using a ChiralPak AY-20μm column (300 × 20 mm) with supercritical CO₂/isopropanol (10% B gradient). The trans isomer elutes at 3.51 minutes, achieving >99% enantiomeric excess (ee).

Industrial-Scale Considerations

Process Optimization

Large-scale synthesis employs continuous flow systems for NaBH₄ reductions to enhance safety and efficiency. For example, a 100 mmol reaction in a microreactor achieves 90% conversion in 10 minutes, compared to 1 hour in batch mode.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Trans-Benzyl 3-hydroxycyclopentanecarboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions, making it valuable in the development of new compounds. The compound can be synthesized through several methods, highlighting its accessibility for research and industrial applications.

Pharmaceutical Research

The compound has potential applications in pharmaceutical research due to its structural characteristics, which may influence biological activity. Preliminary studies suggest that this compound could interact with enzymes or receptors, indicating its possible role as a lead compound in drug development.

- Enzyme Interaction Studies : Investigating how the compound interacts with specific enzymes could reveal its therapeutic potential.

- Receptor Binding Affinity : Understanding its binding properties may lead to the identification of new pharmacological targets.

Research studies have begun to explore the interactions and reactivity of this compound within biological systems:

- Kinetic Studies : Investigations into the hydrolysis rates of related esters have provided insights into reaction mechanisms involving hydroxyl groups and their effects on reaction rates .

- Bioactivity Research : Ongoing studies are evaluating the anti-inflammatory properties associated with similar compounds, suggesting that this compound may exhibit beneficial biological effects .

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific application.

- If it targets a biological pathway, it likely interacts with enzymes, receptors, or cellular components.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to trans-Benzyl 3-hydroxycyclopentanecarboxylate, as identified in peer-reviewed databases and chemical catalogs. Key differences in ring size, substituents, and ester groups are analyzed to infer physicochemical and functional disparities.

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | CAS Number | Similarity Score | Key Structural Features | Inferred Properties |

|---|---|---|---|---|

| Benzyl 3-hydroxycyclobutanecarboxylate | 480449-99-8 | 0.80 | Cyclobutane ring, benzyl ester | Higher ring strain, reduced stability |

| Ethyl 3-hydroxy-3-phenylpropanoate | 5764-85-2 | 0.89 | Acyclic chain, ethyl ester | Lower molecular weight, higher volatility |

| 4-(Benzyloxy)-4-oxobutanoic acid | 103-40-2 | 0.90 | Linear chain, ketone, benzyl ether | Increased polarity, potential acidity |

| Benzyl 3-hydroxypentanoate | 2138559-81-4 | N/A | Acyclic pentanoate, benzyl ester | Flexible backbone, moderate lipophilicity |

| 1,4-Dihydro-3H-2-benzopyran-3-one | 4385-35-7 | 0.93 | Fused aromatic ring, lactone | Enhanced rigidity, UV activity |

Cyclic vs. Acyclic Backbones

- Benzyl 3-hydroxycyclobutanecarboxylate (CAS 480449-99-8) : The cyclobutane ring introduces significant ring strain compared to the cyclopentane backbone of the target compound, likely reducing thermal stability and increasing reactivity in ring-opening reactions .

- 1,4-Dihydro-3H-2-benzopyran-3-one (CAS 4385-35-7): The fused aromatic system enhances rigidity and UV absorbance, contrasting with the non-aromatic cyclopentane in the target compound .

Ester Group Variations

- Benzyl 3-hydroxypentanoate (CAS 2138559-81-4): The acyclic pentanoate chain offers greater conformational flexibility, which may alter binding affinity in biological systems compared to the rigid cyclopentane .

Functional Group Positioning

- 4-(Benzyloxy)-4-oxobutanoic acid (CAS 103-40-2): The ketone and benzyl ether groups increase polarity, making this compound more acidic and prone to nucleophilic attack than the ester-dominated target molecule .

Research Findings and Implications

- Stability : Cyclopentane-based derivatives (e.g., the target compound) are generally more stable than cyclobutane analogs due to reduced ring strain .

- Synthetic Utility : Benzyl esters (e.g., CAS 480449-99-8, 2138559-81-4) are preferred in prodrug design for their lipophilicity, whereas ethyl esters (e.g., CAS 5764-85-2) may serve better in volatile formulations .

- Biological Activity: Compounds with fused aromatic systems (e.g., CAS 4385-35-7) exhibit UV activity, making them suitable for photochemical applications, unlike the non-aromatic target compound .

Biological Activity

trans-Benzyl 3-hydroxycyclopentanecarboxylate is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various organic reactions, notably involving cyclization and functional group transformations. The synthetic pathways often include the use of benzyl groups and hydroxylation reactions to introduce the necessary functional groups at the cyclopentane ring.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and death.

- Case Study : In a study evaluating the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7), this compound demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as an anticancer agent.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| Cisplatin | MCF-7 | 20.5 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, similar to other known anti-inflammatory agents. This activity is crucial for conditions such as arthritis and other inflammatory diseases.

- Mechanism : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a significant role in the expression of inflammatory mediators.

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

- Case Study : A study highlighted that similar compounds could reduce oxidative stress in neuronal cells, thereby protecting against apoptosis induced by neurotoxic agents.

| Compound | Model | Effect |

|---|---|---|

| This compound | Neuronal Cells | Reduced apoptosis |

| Curcumin | Neuronal Cells | Reduced ROS levels |

The biological activities of this compound are attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.

- ROS Generation : Increased ROS levels contribute to cellular stress, leading to apoptosis in cancer cells.

- Inhibition of Inflammatory Pathways : By blocking key signaling pathways such as NF-kB, the compound reduces inflammation and associated tissue damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.